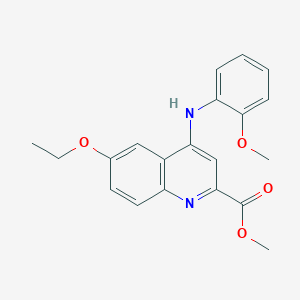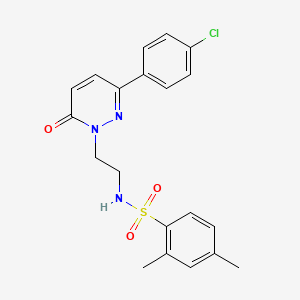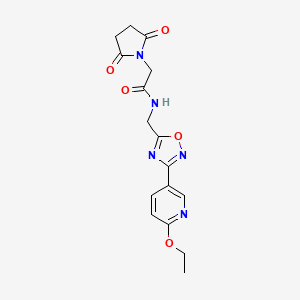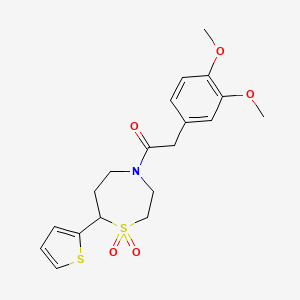
Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H20N2O4 . It has a molecular weight of 352.39 . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of quinoline derivatives, which this compound is a part of, has been a subject of interest due to their applications in medicinal and synthetic organic chemistry . Various methods have been used for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCOc1ccc2nc(cc(Nc3ccc(OC)cc3)c2c1)C(=O)OC . This representation provides a way to visualize the compound’s structure using appropriate software .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
Research on quinoline derivatives, including compounds structurally related to Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate, has shown their significance in pharmaceutical synthesis. For instance, practical and large-scale synthesis methods have been developed for octahydrobenzo[g]quinolines, serving as intermediates for pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000). Furthermore, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated as anti-Mycobacterium tuberculosis agents, indicating the role of quinoline derivatives in developing antibacterial agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Antimicrobial Activity
Quinoline derivatives have been explored for their antimicrobial properties. For example, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Chemical Synthesis Innovation
Innovative synthetic routes for producing quinoline derivatives have been developed, such as the facile synthesis of dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines, demonstrating the versatility and efficiency of modern chemical synthesis techniques in producing complex quinoline structures (Manoj & Prasad, 2010).
Biological Applications
Further research into quinoline derivatives has led to the discovery of compounds with potential biological applications, such as the novel 3-quinoline carboxamides acting as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These findings illustrate the therapeutic potential of quinoline derivatives in targeting specific biological pathways (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, Thomason, 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to participate in various types of reactions, including suzuki–miyaura (sm) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that quinoline derivatives are often involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction is known to be mild and functional group tolerant, making it widely applicable in various biochemical contexts .
Result of Action
The broad range of biological activities associated with quinoline derivatives suggests that they may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 6-ethoxy-4-(2-methoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-26-13-9-10-15-14(11-13)17(12-18(21-15)20(23)25-3)22-16-7-5-6-8-19(16)24-2/h5-12H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIHTUISDYCXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)


![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)

